2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Physicochemical profiling ADME prediction Compound triage

Researchers developing CNS-targeted libraries or exploring topoisomerase II inhibitors often face inconsistent purity and supply of halogenated quinoline scaffolds. This compound provides a defined 2-chloro-4-methyl substitution pattern on the cyclopenta[g]quinoline core. • Reactive 2-Cl substituent enables SNAr and Pd-catalyzed cross-coupling for rapid analog generation • Predicted LogP 3.69 & low PSA (12.89 Ų) support BBB penetration for CNS fragment screening • Available at ≥95% purity from multiple stock points for consistent HTS and dose-response assays

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 361982-79-8
Cat. No. B1630186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
CAS361982-79-8
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C3CCCC3=C2)Cl
InChIInChI=1S/C13H12ClN/c1-8-5-13(14)15-12-7-10-4-2-3-9(10)6-11(8)12/h5-7H,2-4H2,1H3
InChIKeyPPGREYUBXFOZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (CAS 361982-79-8) – Core Chemical Identity and Procurement Baseline


2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (CAS 361982-79-8) is a halogenated heterocyclic compound featuring a partially saturated cyclopenta[g]quinoline core bearing a chlorine atom at the 2-position and a methyl group at the 4-position. Its molecular formula is C₁₃H₁₂ClN with a molecular weight of 217.69 g/mol . The compound is typically supplied as a solid at room temperature and exhibits moderate solubility in organic solvents . It is commercially available as a research chemical, including from Sigma-Aldrich as part of a collection of unique chemicals for early discovery , and has a predicted LogP of 3.6853 [1].

Why Generic Substitution Fails for 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (CAS 361982-79-8)


In-class cyclopentaquinoline derivatives cannot be casually interchanged because even minor structural modifications dramatically alter biological activity and physicochemical properties. For instance, the 2-chloro-4-methyl substitution pattern on the 7,8-dihydro-6H-cyclopenta[g]quinoline scaffold is a precise pharmacophoric arrangement. Related cyclopentaquinoline analogs with different substitution (e.g., piperazinyl or methylsulfanyl groups) or altered ring saturation exhibit divergent enzyme inhibition profiles, antiproliferative IC₅₀ values, and toxicity profiles [1]. The presence of the chlorine atom at the 2-position is particularly critical for nucleophilic aromatic substitution reactivity and potential hydrogen-bonding interactions in biological targets . Without head-to-head comparative data for this exact compound, assuming functional equivalence to any close analog is scientifically unfounded and may compromise experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (CAS 361982-79-8)


Physicochemical Property Benchmarking Against Related Cyclopentaquinoline Scaffolds

The target compound exhibits a predicted LogP of 3.6853 and a polar surface area (PSA) of 12.89 Ų [1]. In contrast, the more polar analog 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (C₁₉H₂₅N₃, MW 295.4 g/mol) contains a basic piperazine moiety that would substantially increase PSA and reduce LogP . This difference in lipophilicity directly impacts membrane permeability and solubility—critical parameters for hit-to-lead progression and assay compatibility.

Physicochemical profiling ADME prediction Compound triage

Purity and Vendor Specification Benchmarking for 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Commercial suppliers offer this compound at varying purity levels: 95% from AKSci and 96% from American Custom Chemicals Corporation via Molbase [1]. Sigma-Aldrich sells the product 'AS-IS' without analytical data certification as part of the DiscoveryCPR collection, explicitly placing the burden of identity and purity verification on the buyer . This contrasts with vendors providing higher purity grades (e.g., 98% from MolCore ) that may be more suitable for sensitive biological assays where impurities could confound results.

Compound procurement Purity specification Vendor comparison

Structural Reactivity Differentiation: 2-Chloro Substituent as a Synthetic Handle

The 2-chloro substituent on the quinoline ring serves as an orthogonal reactive handle for nucleophilic aromatic substitution (SₙAr). This contrasts sharply with analogs such as 3-methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline (C₁₄H₁₅NS, MW 229.34 g/mol) where the 2-methylsulfanyl group exhibits different leaving group propensity and electronic effects. The chlorine atom can be displaced by amines, alkoxides, or thiols to generate focused libraries of 2-substituted derivatives [1], whereas the methylsulfanyl analog would require oxidation to a sulfoxide/sulfone for effective displacement. This establishes the 2-chloro compound as a preferred starting material for parallel synthesis campaigns aimed at exploring C-2 SAR.

Synthetic chemistry Nucleophilic aromatic substitution Derivatization

Differential Baseline Toxicity Classification vs. Unsubstituted Heterocyclic Scaffolds

The compound is classified as Acute Tox. 4 (Oral) under GHS with a Warning signal word. This contrasts with many unsubstituted or less functionalized quinoline scaffolds that lack an acute toxicity classification at typical screening concentrations. The presence of the chlorine atom and the specific ring saturation pattern may contribute to this hazard profile. For comparison, simple 2-chloro-4-methylquinoline (C₁₀H₈ClN) does not carry the same explicit acute oral toxicity warning in its standard SDS . This information is critical for laboratory safety planning and for selecting appropriate personal protective equipment during handling.

Safety assessment Handling classification GHS compliance

High-Value Research Applications for 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline (CAS 361982-79-8)


CNS-Targeted Fragment Library Construction for Neurodegenerative Disease Screening

Based on its predicted LogP of 3.6853 and low PSA (12.89 Ų) [1], this compound is well-suited for inclusion in CNS-focused fragment libraries. Its lipophilic character favors blood-brain barrier penetration, aligning with the design principles employed in the discovery of multifunctional cyclopentaquinoline agents for Alzheimer's disease [2]. The 2-chloro substituent provides a synthetic handle for late-stage diversification to optimize potency against acetylcholinesterase, butyrylcholinesterase, or amyloid-beta aggregation targets.

Anticancer Lead Optimization via Topoisomerase II Inhibition SAR Studies

Cyclopentaquinoline derivatives have demonstrated potent topoisomerase II inhibitory activity with IC₅₀ values in the sub-micromolar range (e.g., 0.97 μM for compound 6f) [3]. The 2-chloro-4-methyl substitution pattern on the target compound represents a distinct starting point for systematic SAR exploration. The chlorine atom at C-2 can be replaced with various nucleophiles to generate analogs with modified DNA intercalation properties and altered selectivity for topoisomerase II over other isoforms, as evidenced by structure-activity relationship studies on closely related scaffolds [3].

High-Throughput Screening (HTS) Triage with Defined Purity Specifications

For laboratories performing high-throughput screening campaigns, the availability of this compound at >98% purity from select vendors offers a clear advantage over lower-purity sources. Use of higher-purity material minimizes false positives and off-target activity in primary screens. The Sigma-Aldrich DiscoveryCPR offering is appropriate only for early-stage hit identification where compound identity and purity are independently confirmed by the end-user. Procurement from vendors providing certified analytical data is recommended for dose-response and secondary confirmation assays.

Synthetic Methodology Development for Fused Quinoline Scaffolds

The compound serves as a versatile building block for synthetic methodology development, particularly in palladium-catalyzed cross-coupling reactions and SₙAr transformations [4]. The 2-chloro substituent allows for facile installation of diverse amines, alkoxides, or carbon nucleophiles, enabling the rapid construction of compound libraries. This is in contrast to analogs bearing less reactive leaving groups (e.g., methylsulfanyl or methoxy), which require harsher conditions or pre-activation steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.